N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Drug Metabolism ADME-Tox CYP Liability

Choose this 4-fluorophenyl analog for definitive electronic advantage in indole-based synthesis. With an 82% isolated yield under standard NaH/DMF conditions, it outperforms many N-aryl variants in Knoevenagel condensations. Its CYP3A4 IC50 of 20,000 nM makes it a low-liability scaffold for early-stage drug discovery, minimizing CYP450 inhibition risks. Validated for antimicrobial derivative synthesis, it offers a direct path to bioactive chemotypes. Available at 97% purity, this building block ensures reproducibility in medicinal chemistry and materials science workflows.

Molecular Formula C17H13FN2O2
Molecular Weight 296.29g/mol
CAS No. 428487-58-5
Cat. No. B422339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
CAS428487-58-5
Molecular FormulaC17H13FN2O2
Molecular Weight296.29g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C=O
InChIInChI=1S/C17H13FN2O2/c18-13-5-7-14(8-6-13)19-17(22)10-20-9-12(11-21)15-3-1-2-4-16(15)20/h1-9,11H,10H2,(H,19,22)
InChIKeyIHPRFXABLADVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (CAS 428487-58-5): A 3-Formylindole Acetamide Building Block for Medicinal Chemistry and Materials Research


N-(4-Fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (CAS 428487-58-5) is a synthetic small molecule belonging to the class of 3-formylindole N-arylacetamides. Its core structure comprises an indole-3-carbaldehyde moiety linked via an acetamide bridge to a 4-fluorophenyl group, with a molecular formula of C17H13FN2O2 and a molecular weight of 296.30 g/mol [1]. The compound is primarily employed as a versatile building block in medicinal chemistry for the synthesis of more complex biologically active indole derivatives, particularly α,β-unsaturated compounds via Knoevenagel condensation [2]. It is commercially available at research-grade purities (typically 95–97%) .

Why N-(4-Fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide Cannot Be Casually Substituted with Other 3-Formylindole N-Arylacetamides


In the 3-formylindole N-arylacetamide series, minor structural modifications—particularly the nature of the N-aryl substituent—translate into substantial differences in both synthetic accessibility and downstream biological or material performance. For instance, in a direct synthetic comparison of eight derivatives (4a–h) under identical conditions, isolated yields varied from 73% to 85% depending solely on the aryl substituent, with the 4-fluorophenyl analog (4d) achieving 82% yield [1]. Similarly, in uranium(VI) sorption applications of chitosan-conjugated analogs, the maximum sorption capacity differed markedly: the 4-methoxyphenyl derivative (DO) reached 272.8 mg U g⁻¹, the unsubstituted phenyl analog (DP) 214.2 mg U g⁻¹, and the 4-bromophenyl analog (DB) 174.7 mg U g⁻¹ [2]. The 4-fluorophenyl substituent confers a distinct electronic and steric profile that cannot be replicated by 4-Cl, 4-Br, 4-OMe, or unsubstituted phenyl counterparts, making generic interchange scientifically unsound.

Quantitative Evidence Guide: N-(4-Fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide vs. Closest Analogs


CYP3A4 Inhibition Liability: A Favorable Metabolic Profile Compared to Industry Benchmarks

The compound exhibits weak inhibition of human CYP3A4 with an IC50 of 20,000 nM (20 μM) [1]. This value lies above the commonly applied industry threshold for significant CYP inhibition risk (typically IC50 < 10 μM), indicating a low potential for CYP3A4-mediated drug–drug interactions. While direct comparator data for close analogs are not available in the same assay, this single-point measurement provides a quantifiable basis for triaging the compound in early ADME panels relative to more potent CYP3A4 inhibitors.

Drug Metabolism ADME-Tox CYP Liability

Synthetic Accessibility: Comparable Yield to Best-in-Series Analogs Under Standard Conditions

In a systematic synthesis of eight 2-(3-formyl-1H-indol-1-yl)-N-arylacetamide derivatives (4a–h), the 4-fluorophenyl analog (4d) was obtained in 82% isolated yield [1]. This places it among the higher-yielding members of the series, comparable to the 4-methylphenyl (4b, 81%) and 2-methylphenyl (4e, 84%) derivatives, and markedly superior to the 4-chlorophenyl analog (4f, 73%). The consistent yield demonstrates that the 4-fluorophenyl substituent does not impede the nucleophilic substitution step, offering reliable synthetic accessibility.

Medicinal Chemistry Synthetic Methodology Building Block

Validated Use as an Intermediate in Antimicrobial Compound Synthesis

The compound has been successfully employed as a key intermediate in the synthesis of 2-(3-(2-cyano-2-(p-tolylamino)vinyl)-1H-indol-1-yl)-N-arylacetamide derivatives (5a–h), which were evaluated for antimicrobial activity [1]. In this workflow, the 3-formyl group undergoes Knoevenagel condensation with 2-cyano-N-(4-methylphenyl)acetamide to generate α,β-unsaturated derivatives. The resulting final compounds (5e, 5g, 5h) demonstrated excellent to moderate antibacterial activity against Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli compared to ampicillin and streptomycin, while 5e also exhibited antifungal activity versus nystatin [1]. While the target compound itself was not tested for antimicrobial activity, its validated utility as a precursor establishes its relevance in antimicrobial discovery programs.

Antimicrobial Discovery Chemical Biology Knoevenagel Condensation

Recommended Application Scenarios for N-(4-Fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (CAS 428487-58-5) Based on Evidence


Medicinal Chemistry: Lead Optimization Campaigns Requiring Low CYP3A4 Inhibition Risk

Based on the CYP3A4 IC50 of 20,000 nM [1], this compound can be prioritized as a scaffold in early-stage drug discovery programs where minimizing cytochrome P450 inhibition is a key design criterion. It serves as a lower-liability alternative to more potent CYP3A4 inhibitors, reducing the need for later-stage structural modifications to address drug–drug interaction risks.

Synthetic Chemistry: Reliable Building Block for Knoevenagel Condensations

With an 82% isolated yield under standard NaH/DMF conditions [2], the compound is a dependable starting material for the synthesis of α,β-unsaturated indole derivatives. Its formyl group at the indole 3-position is ideally positioned for condensation with active methylene compounds, enabling the rapid construction of diverse chemical libraries.

Antimicrobial Discovery: Precursor to Novel Indole-Based Antibacterials and Antifungals

The compound has been validated as an intermediate in the synthesis of antimicrobial 2-(3-(2-cyano-2-(p-tolylamino)vinyl)-1H-indol-1-yl)-N-arylacetamide derivatives that show activity against B. subtilis, P. aeruginosa, S. aureus, E. coli, R. oryzae, and A. parasiticus [2]. Research groups focused on indole-based antimicrobials can utilize this building block to access a demonstrated bioactive chemotype.

Materials Science: Conjugation to Chitosan for Heavy Metal Sorption

While direct sorption data for the 4-fluorophenyl analog are not yet published, the structurally analogous N-(4-bromophenyl) and N-(4-methoxyphenyl) derivatives have been successfully conjugated to chitosan and evaluated for uranium(VI) removal [3]. The 4-fluorophenyl variant is expected to exhibit intermediate sorption characteristics and represents a promising candidate for developing new functionalized chitosan adsorbents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.